5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of substituted benzamides. This compound is characterized by the presence of bromine, chlorine, and ethylsulfonyl groups attached to a benzamide core, which is further connected to a pyridazinyl phenyl moiety. Such compounds are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chlorobenzoic acid and 3-(6-(ethylsulfonyl)pyridazin-3-yl)aniline.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 5-bromo-2-chlorobenzoic acid and the amine group of 3-(6-(ethylsulfonyl)pyridazin-3-yl)aniline. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom with a methoxy group would yield 5-methoxy-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: The compound can be used to study the interactions with various biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a tool compound to investigate biological pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide depends on its specific biological target. Generally, such compounds may:
Inhibit Enzymes: By binding to the active site of enzymes, thereby blocking their activity.
Modulate Receptors: By interacting with cell surface or intracellular receptors, influencing signal transduction pathways.
Interfere with DNA/RNA: By binding to nucleic acids, affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.
5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of benzamide.
Uniqueness
5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to the specific combination of bromine, chlorine, and ethylsulfonyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-bromo-2-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)15-11-13(20)6-7-16(15)21/h3-11H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDTXOWMKLLDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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